Tert-butyl 2-amino-3-(benzyloxy)propanoate
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Overview
Description
Tert-butyl 2-amino-3-(benzyloxy)propanoate is a chemical compound with the molecular formula C15H23NO3. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, an amino group, and a benzyloxy group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(benzyloxy)propanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Tert-butyl 2-amino-3-(benzyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(benzyloxy)propanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of peptide bonds and other biochemical transformations. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-hydroxypropanoate
- Tert-butyl 2-amino-3-(methoxy)propanoate
- Tert-butyl 2-amino-3-(phenoxy)propanoate
Uniqueness
Tert-butyl 2-amino-3-(benzyloxy)propanoate is unique due to its benzyloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H21NO3 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 |
InChI Key |
WXESUKBIGWUKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N |
Origin of Product |
United States |
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